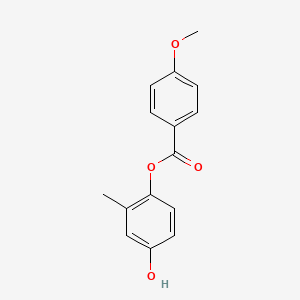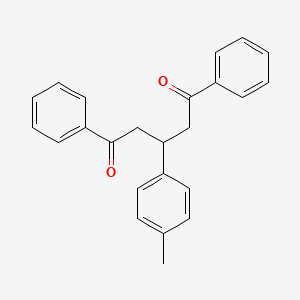![molecular formula C16H17N B14279614 Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl- CAS No. 129762-45-4](/img/structure/B14279614.png)
Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl- is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This particular compound is characterized by the presence of three methyl groups at the 2, 2, and 4 positions of the 1,2-dihydroisoquinoline structure .
Preparation Methods
The synthesis of Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium, can be employed to form the isoquinoline structure . Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or alkylated derivatives.
Scientific Research Applications
Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl- can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound with a simpler structure and different reactivity.
Quinoline: A structural isomer with a nitrogen atom in a different position, leading to distinct chemical properties.
1-Benzylisoquinoline: A naturally occurring alkaloid with a benzyl group at the nitrogen atom, used in various medicinal applications
Each of these compounds has unique properties and applications, highlighting the versatility and importance of the isoquinoline class in chemistry and related fields.
Properties
CAS No. |
129762-45-4 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2,2,4-trimethyl-1H-benzo[f]isoquinoline |
InChI |
InChI=1S/C16H17N/c1-11-13-9-8-12-6-4-5-7-14(12)15(13)10-16(2,3)17-11/h4-9H,10H2,1-3H3 |
InChI Key |
FJZXLTGNJMUUFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CC2=C1C=CC3=CC=CC=C23)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)



![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)

![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)




![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)
![1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)-](/img/structure/B14279619.png)

